

Technical Guide to Ro 22-9194 for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Ro 22-9194**, a potent antiarrhythmic agent, for research and development purposes. This document outlines its core mechanism of action, summarizes key experimental data, provides detailed experimental protocols, and lists suppliers for research-grade material.

Core Compound Information

Ro 22-9194 is a class I antiarrhythmic drug that primarily functions as a sodium channel blocker. It also exhibits inhibitory effects on thromboxane A2 (TXA2) synthetase, suggesting a multi-faceted mechanism of action in cardiovascular research. Its CAS number is 106134-33-2.

Suppliers of Ro 22-9194 for Research

A variety of chemical suppliers offer **Ro 22-9194** for research purposes. The following table summarizes available information from prominent suppliers. Please note that purity, quantity, and pricing are subject to change and should be verified on the respective supplier's website.



Supplier	Catalog Number	Purity	Available Quantities
MedChemExpress	HY-114846	>98% (HPLC)	10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg
BLDpharm	BD01802354	Information not readily available	Information not readily available
BIOZOL	MCE-HY-114846	Information not readily available	Price on request
Cayman Chemical	Not explicitly found	-	-
Selleck Chemicals	Not explicitly found	-	-
Santa Cruz Biotechnology	Not explicitly found	-	-
Tocris Bioscience	Not explicitly found	-	-

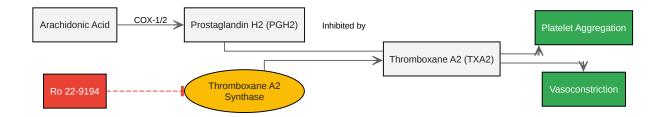
Mechanism of Action & Signaling Pathways

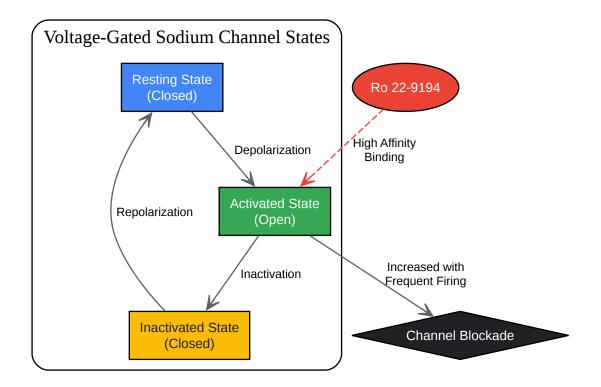
Ro 22-9194 exerts its primary antiarrhythmic effects through the blockade of cardiac sodium channels in a use-dependent manner. This means its blocking efficacy increases with the frequency of channel activation, making it more effective in rapidly firing cells, a characteristic of arrhythmias. It shows a preference for the activated state of the sodium channel.

Additionally, **Ro 22-9194** inhibits thromboxane A2 (TXA2) synthetase, an enzyme crucial for the synthesis of TXA2, a potent vasoconstrictor and promoter of platelet aggregation. This secondary action may contribute to its overall cardiovascular effects.

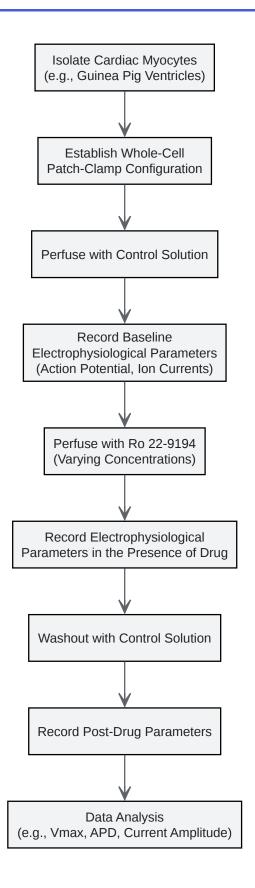
Signaling Pathway of Thromboxane A2 Synthesis Inhibition











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